molecular formula C9H17N3O2 B14355621 Butyl(2-methyl-2-nitropropyl)cyanamide CAS No. 90951-40-9

Butyl(2-methyl-2-nitropropyl)cyanamide

Cat. No.: B14355621
CAS No.: 90951-40-9
M. Wt: 199.25 g/mol
InChI Key: LVTIASIQKAJNAN-UHFFFAOYSA-N
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Description

Butyl(2-methyl-2-nitropropyl)cyanamide is an organic compound that belongs to the class of cyanamides Cyanamides are characterized by the presence of a cyano group (–CN) attached to an amine group (–NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(2-methyl-2-nitropropyl)cyanamide typically involves the reaction of butylamine with 2-methyl-2-nitropropyl cyanide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure the complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Butyl(2-methyl-2-nitropropyl)cyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and cyano derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro and cyano derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyanamides with different functional groups.

Scientific Research Applications

Butyl(2-methyl-2-nitropropyl)cyanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl(2-methyl-2-nitropropyl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The cyano group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

    Butylcyanamide: Similar structure but lacks the nitro group.

    2-Methyl-2-nitropropylcyanamide: Similar structure but lacks the butyl group.

    N-Butyl-2-nitropropylamine: Similar structure but lacks the cyano group.

Uniqueness

Butyl(2-methyl-2-nitropropyl)cyanamide is unique due to the presence of both the butyl and nitro groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90951-40-9

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

butyl-(2-methyl-2-nitropropyl)cyanamide

InChI

InChI=1S/C9H17N3O2/c1-4-5-6-11(8-10)7-9(2,3)12(13)14/h4-7H2,1-3H3

InChI Key

LVTIASIQKAJNAN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC(C)(C)[N+](=O)[O-])C#N

Origin of Product

United States

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